molecular formula C20H15ClF3N5OS B2826437 1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207015-55-1

1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2826437
CAS No.: 1207015-55-1
M. Wt: 465.88
InChI Key: ZYYYCCUORBADDD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at position 1 and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at position 2. The trifluoromethyl (-CF₃) and ethoxyphenyl substituents contribute to its lipophilicity and electronic properties, making it a candidate for pharmaceutical or agrochemical applications. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as inferred from analogous triazole-thiazole systems .

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5OS/c1-2-30-13-6-3-11(4-7-13)15-10-31-19(26-15)17-18(25)29(28-27-17)16-9-12(20(22,23)24)5-8-14(16)21/h3-10H,2,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYYCCUORBADDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity/Notes Reference
Target Compound 2-Cl, 5-CF₃-phenyl; 4-(4-ethoxyphenyl)thiazole ~504.9 (estimated) Likely CuAAC/Buchwald–Hartwig Not explicitly reported; inferred bioactivity
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) 4-Fluoro-2-methylphenylamino; benzyl 373.4 Buchwald–Hartwig amination Model for triazole-amine synthesis
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)thiazole (4) 4-Cl-phenyl; 4-F-phenyl; methyltriazole ~545.1 Single-step crystallization Isostructural, planar conformation
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (CAS 34396-93-5) 3-Methylphenyl-oxadiazole; methylthiazole 285.3 Cyclocondensation Agrochemical candidate
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9) 4-Cl-2-F-benzyl; thiazol-2-amine 242.7 Multi-step alkylation Insecticidal/fungicidal activity

Key Comparisons

Substituent Effects Electron-Withdrawing Groups (EWGs): The target compound’s -CF₃ group enhances metabolic stability and membrane permeability compared to the -F or -Cl groups in analogues (e.g., compounds 2f and 4) .

Synthetic Routes

  • The target compound’s synthesis may parallel the Buchwald–Hartwig method used for 2f, but the ethoxyphenyl-thiazole subunit likely requires additional steps, such as Suzuki coupling or thiazole ring formation .
  • In contrast, oxadiazole-thiazole hybrids (e.g., CAS 34396-93-5) are synthesized via cyclocondensation, which is less applicable to triazole-thiazole systems .

Structural Conformation

  • Compound 4 exhibits near-planar geometry, which enhances crystallinity and intermolecular interactions. The target compound’s trifluoromethyl group may disrupt planarity, affecting solubility and bioavailability .

Biological Relevance

  • While biological data for the target compound are lacking, thiazol-2-amine derivatives (e.g., CAS 1493299-70-9) show insecticidal/fungicidal activity, suggesting analogous applications . Triazole-amine systems (e.g., 2f) are often explored as kinase inhibitors or antimicrobial agents .

Research Findings and Implications

  • Synthetic Challenges: The ethoxyphenyl-thiazole subunit in the target compound introduces complexity compared to simpler phenyl or fluorophenyl analogues. Efficient synthesis may require optimization of protecting groups and catalysts .
  • Crystallographic Insights: Isostructural compounds like 4 demonstrate the importance of planarity for solid-state packing, whereas the target compound’s bulkier substituents may favor amorphous phases .

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